molecular formula C10H6FN3O B1402897 [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 1239730-26-7

[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Cat. No. B1402897
M. Wt: 203.17 g/mol
InChI Key: RXQYWKFBBHSYJO-UHFFFAOYSA-N
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Description

“[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” is a chemical compound with the CAS Number: 1239730-26-7 . It has a molecular weight of 203.18 .


Molecular Structure Analysis

The molecular structure of “[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” can be represented by the SMILES string FC1=C(C2=NOC=N2)C=CC=C1 .


Physical And Chemical Properties Analysis

“[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” is a solid compound . It should be stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Properties : A study synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which showed notable antimicrobial properties against a broad panel of bacterial and fungal strains. The presence of fluorine atoms played a significant role in enhancing these properties (Parikh & Joshi, 2014).

Fluorescence and Sensor Applications

  • Fluorescent Chemosensor for Zn2+ : A 1,3,4-oxadiazole-based fluorescence chemosensor was developed, showing a prominent fluorescence enhancement for Zn2+ in aqueous acetonitrile solution. This chemosensor was also successfully applied for fluorescence imaging of Zn2+ in living cells (Zhou et al., 2012).

Synthesis and Biological Activity

  • Antifungal and Anti-inflammatory Properties : Various 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles were synthesized and evaluated for their antifungal and anti-inflammatory properties. Some compounds showed significant inhibitory activity against Candida albicans and other fungi, as well as potent activity in inhibiting NF-κB-dependent transcription in mammalian cells (Koçyiğit-Kaymakçıoğlu et al., 2012).

Novel Synthetic Pathways

  • Decyanation Pathway : Research presented a unique synthetic route for 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles, leading to the transformation of trisubstituted acetonitriles into alkanes. This pathway represents a novel approach in the realm of organic synthesis (Sağırlı & Dürüst, 2018).

Optical and Electroluminescence Properties

  • Optical and Electroluminescence Applications : A study focused on 2-(1H-indol-3-yl)acetonitrile based fluorophores, examining their optical, thermal, and electroluminescence properties. These compounds showed potential as candidates for OLED applications (Muruganantham et al., 2019).

Safety And Hazards

“[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O/c11-8-4-2-1-3-7(8)10-13-9(5-6-12)15-14-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQYWKFBBHSYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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